molecular formula C35H36ClNO4S B3060910 Montelukast sulfoxide CAS No. 1152185-58-4

Montelukast sulfoxide

Katalognummer: B3060910
CAS-Nummer: 1152185-58-4
Molekulargewicht: 602.2 g/mol
InChI-Schlüssel: QFTNWCBEAVHLQA-XNHCCDLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Montelukast sulfoxide is a leukotriene receptor antagonist (LTRA) used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies . It is a member of quinolines, a monocarboxylic acid, and an aliphatic sulfide .


Molecular Structure Analysis

This compound has a molecular formula of C35H36ClNO4S . Its molecular weight is 602.2 g/mol . The compound has a complex structure with multiple functional groups, including a sulfoxide group .

Wissenschaftliche Forschungsanwendungen

Drug-Drug Interaction Potential

Montelukast sulfoxide has been studied for its potential in drug-drug interactions. A study evaluated the cytochrome P450 (CYP) inhibition potential of montelukast and its sulfoxide metabolites. It was found that CYP2C8 and CYP3A4 were significantly inhibited by this compound, indicating its potential impact on the metabolism of other drugs metabolized by these enzymes (Giri et al., 2018).

Genotoxicological Assessment

Research on this compound also includes its genotoxicological assessment. A study performed various tests to assess the genotoxicity of this compound impurity. It concluded that the sulfoxide impurity should be considered non-mutagenic and classified as an ordinary impurity (Emerce et al., 2015).

Metabolism in Humans

This compound's metabolism in humans has been studied in the context of its hepatic microsomal metabolism. The research highlighted the role of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, in the oxidative metabolism of montelukast, including its sulfoxide metabolites (Chiba et al., 1997).

Neuroprotective Effects

Montelukast has been studied for its neuroprotective effects against brain damage induced by rotenone in rats. This study provides insights into the potential neuroprotective applications of montelukast and its metabolites (Abdel-Salam et al., 2018).

Sustained Drug Release Systems

Studies on this compound include its use in sustained drug release systems. Research has been conducted on biodegradable in situ implants and microparticles for sustained release of montelukast, demonstrating its potential in prolonged drug delivery applications (Ahmed et al., 2014).

Wirkmechanismus

Target of Action

Montelukast sulfoxide primarily targets the cysteinyl leukotriene receptor 1 (CysLT1) . This receptor is involved in the inflammatory response in the body, particularly in conditions like asthma and allergic rhinitis .

Mode of Action

This compound acts as a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 (and secondary ligands, leukotrienes C4 and E4) on the CysLT1 receptor in the lungs and bronchial tubes . This results in decreased inflammation and relaxation of smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking the action of leukotrienes on the CysLT1 receptor, this compound can reduce inflammation and bronchoconstriction . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C8 .

Pharmacokinetics

This compound exhibits a bioavailability of 63–73% . It is primarily metabolized in the liver by CYP2C8, with minor contributions from CYP3A4 and CYP2C9 . The elimination half-life ranges from 2.7 to 5.5 hours . The drug is excreted via the biliary route .

Result of Action

The action of this compound leads to a decrease in inflammation and relaxation of smooth muscle in the lungs and bronchial tubes . This results in improved breathing in individuals with conditions like asthma and allergic rhinitis . In addition, this compound has been shown to induce apoptosis-inducing factor-mediated cell death in lung cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, increasing environmental distress is associated with a growing asthma incidence, and this compound is widely used in the management of symptoms among adults and children . Furthermore, the drug’s effectiveness can be influenced by factors such as patient adherence to treatment, the presence of other medications, and individual patient characteristics .

Safety and Hazards

Montelukast is generally considered safe, but there are concerns regarding adverse drug reactions. These include the rare occurrence of Churg-Strauss syndrome and the possibility of neuropsychiatric events such as anxiety, depression, sleep disturbance, and suicidality . Safety data sheets recommend avoiding contact with skin and eyes, and avoiding inhalation or ingestion .

Zukünftige Richtungen

Montelukast has shown potential for use in various conditions beyond its current indications. It has been found to be particularly effective in exercise-induced asthma, asthma in obese patients, asthma in smokers, aspirin-induced asthma, and viral-induced wheezing episodes . Further clinical trials are required to confirm the effectiveness and feasibility of Montelukast for the treatment of conditions other than the current clinical indications .

Eigenschaften

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTNWCBEAVHLQA-XNHCCDLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152185-58-4
Record name Montelukast sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152185584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONTELUKAST SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND36Y6B5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Montelukast sulfoxide
Reactant of Route 2
Reactant of Route 2
Montelukast sulfoxide
Reactant of Route 3
Montelukast sulfoxide
Reactant of Route 4
Montelukast sulfoxide
Reactant of Route 5
Montelukast sulfoxide
Reactant of Route 6
Reactant of Route 6
Montelukast sulfoxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.